molecular formula C9H16O2 B1600765 2-Pentenoic acid, 2,4-dimethyl-, ethyl ester, (2E)- CAS No. 21016-46-6

2-Pentenoic acid, 2,4-dimethyl-, ethyl ester, (2E)-

Cat. No. B1600765
CAS RN: 21016-46-6
M. Wt: 156.22 g/mol
InChI Key: AAYYTNPAPOADFH-SOFGYWHQSA-N
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Description

2-Pentenoic acid, 2,4-dimethyl-, ethyl ester, (2E)- is an organic compound commonly used in scientific research. It is also known as ethyl 2,4-dimethyl-2-pentenoate . This colorless liquid possesses a fruity odor .


Synthesis Analysis

The synthesis of this compound involves the esterification of 2,4-dimethyl-2-pentenoic acid with ethanol . The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid . The resulting product is the ethyl ester of 2,4-dimethyl-2-pentenoic acid .


Molecular Structure Analysis

The molecular formula of ethyl (2E)-2,4-dimethyl-2-pentenoate is C9H16O2 . Its structure consists of a five-carbon chain with a double bond between the second and third carbon atoms. The ester group is attached to the third carbon, and the methyl groups are positioned at the second and fourth carbons .


Physical And Chemical Properties Analysis

  • Density : Approximately 0.9658 g/cm³ (rough estimate) .
  • Refractive Index : Roughly 1.4254 (estimate) .

properties

CAS RN

21016-46-6

Product Name

2-Pentenoic acid, 2,4-dimethyl-, ethyl ester, (2E)-

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

ethyl (E)-2,4-dimethylpent-2-enoate

InChI

InChI=1S/C9H16O2/c1-5-11-9(10)8(4)6-7(2)3/h6-7H,5H2,1-4H3/b8-6+

InChI Key

AAYYTNPAPOADFH-SOFGYWHQSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C(C)C)/C

SMILES

CCOC(=O)C(=CC(C)C)C

Canonical SMILES

CCOC(=O)C(=CC(C)C)C

Other CAS RN

21016-46-6

Origin of Product

United States

Synthesis routes and methods

Procedure details

Within a period of 90 min., a solution of triethyl 2-phosphonopropionate (238 g, 1.00 mol) in dimethoxyethane (DME, 150 ml) was added dropwise with stirring under an atmosphere of N2 to a solution of NaH (43.6 g, 1.00 mol) in DME (600 ml). The mixture was then heated to reflux, and after 15 min. at reflux temp., isobutyric aldehyde (72.1 g, 1.00 mol) was added dropwise. After a further 30 min. stirring at reflux, the mixture was poured into ice/water (1:1, 1 L). AcOH (60 ml) was added, and the product was extracted with Et2O (2×200 ml). The combined organic extracts were washed with water (400 ml) and brine (100 ml), dried (Na2SO4), and concentrated in a rotary evaporator. The resulting residue was distilled to provide at 86-75° C./27 mbar 117 g (75%) of 2,4-dimethylpent-2-enoic acid ethyl ester.
Quantity
238 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
43.6 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
72.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
reactant
Reaction Step Five

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